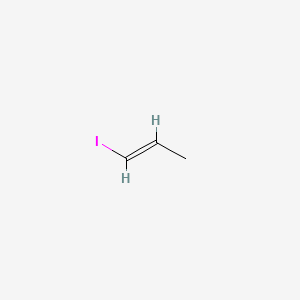

(E)-1-Iodo-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7796-54-5 |

|---|---|

Molecular Formula |

C3H5I |

Molecular Weight |

167.98 g/mol |

IUPAC Name |

(E)-1-iodoprop-1-ene |

InChI |

InChI=1S/C3H5I/c1-2-3-4/h2-3H,1H3/b3-2+ |

InChI Key |

QYQQTZFOFMPYCA-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/I |

Canonical SMILES |

CC=CI |

Origin of Product |

United States |

The Strategic Importance of Vinyl Iodides in Stereocontrolled Organic Reactions

Vinyl iodides are a class of organic compounds characterized by an iodine atom attached to a carbon-carbon double bond. Their significance in stereocontrolled organic reactions stems from their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with a high degree of stereochemical fidelity. The carbon-iodine bond in vinyl iodides is the least stable among the vinyl halides, rendering it highly reactive, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org This enhanced reactivity allows for milder reaction conditions compared to their chloro- and bromo- counterparts. wikipedia.org

One of the most powerful applications of vinyl iodides is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org In these reactions, the stereochemistry of the vinyl iodide is often retained in the product, making them invaluable for the synthesis of specific E or Z isomers of more complex alkenes. wikipedia.org The ability to control the geometry of the newly formed double bond is crucial in the synthesis of pharmaceuticals, natural products, and advanced materials where biological activity or material properties are highly dependent on the three-dimensional arrangement of atoms.

E 1 Iodo 1 Propene: a Precisely Defined Stereochemical Element

(E)-1-Iodo-1-propene, with its iodine and methyl groups on opposite sides of the double bond, serves as a well-defined stereochemical moiety. This specific configuration allows chemists to introduce a propenyl group with a predictable trans geometry into a target molecule. The stereochemical integrity of the double bond is generally maintained throughout many synthetic transformations, making it a reliable building block for achieving stereocontrol.

The utility of this compound as a stereochemical building block is evident in its application in natural product synthesis. For instance, vinyl iodides with defined stereochemistry are crucial intermediates in the synthesis of complex natural products like Taxol and Cortistatin A. wikipedia.org While specific examples detailing the use of this compound in the total synthesis of major natural products are not extensively documented in readily available literature, its role as a fundamental building block for introducing the (E)-propenyl unit in stereospecific cross-coupling reactions is a well-established principle in synthetic organic chemistry. The predictable reactivity and stereochemical outcome make it a valuable tool for constructing the carbon skeletons of intricate molecules with high precision.

A Look Back: the Historical Progression of Alkenyl Halide Chemistry

Stereoselective Formation Strategies

The controlled synthesis of this compound hinges on stereoselective strategies that can precisely install the iodo and methyl groups in a trans configuration across a carbon-carbon double bond. Key methodologies involve the catalytic functionalization of simple alkyne precursors.

Catalytic Iodomethylation of Acetylene (B1199291) Precursors for this compound Synthesis

A significant advancement in the synthesis of this compound is the direct catalytic addition of methyl iodide to acetylene. lookchem.comresearchgate.net This process, catalyzed by platinum complexes, facilitates a C(sp²)–C(sp³) cross-coupling reaction. researchgate.net The reaction between iodomethane (B122720) and acetylene in the presence of a Platinum(II) catalyst and sodium iodide in acetone (B3395972) yields (E)-1-iodopropene. lookchem.comresearchgate.net This method is notable for its stereoselectivity, directly forming the desired E-isomer. researchgate.net However, the reaction can compete with the formation of a byproduct, (E,E)-1,4-diiodobuta-1,3-diene, which results from the coupling of two acetylene molecules. researchgate.net

The mechanism of the catalytic iodomethylation is believed to proceed through key platinum(IV) intermediates. researchgate.netresearchgate.net The process is initiated by the oxidative addition of methyl iodide to the Pt(II) iodide complex, which exists in a rapid equilibrium to form a methyl-Pt(IV) derivative. researchgate.netresearchgate.net This highly reactive species then undergoes iodoplatination of the acetylene triple bond. researchgate.netresearchgate.net This step involves the addition of the platinum metal and the iodide ligand across the C≡C bond, leading to the formation of a stable methyl vinyl Pt(IV) derivative. researchgate.netresearchgate.net This intermediate is crucial as it sets the stage for the final bond-forming step. The formation of these Pt(IV) methyl vinyl derivatives has been identified as a key step in C(sp³)–C(sp²) cross-coupling reactions. mathnet.ru

The final step in the formation of this compound is the reductive elimination of the desired product from the platinum(IV) methylvinyl intermediate. researchgate.netresearchgate.net This step involves the formation of a new carbon-carbon bond between the methyl group (a C(sp³) center) and the vinyl group (a C(sp²) center), while the platinum center is reduced from Pt(IV) back to the catalytically active Pt(II) state. researchgate.netucc.ie The C(sp²)–C(sp³) coupling via reductive elimination from the Pt(IV) complex is the product-forming step of the catalytic cycle. researchgate.net The stereochemistry of the final product is determined during this sequence of iodoplatination and reductive elimination, leading to the exclusive formation of the (E)-isomer. researchgate.net

Table 1: Key Steps in the Pt-Catalyzed Iodomethylation of Acetylene

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oxidative Addition | Equilibrium reaction of MeI with a Pt(II) complex. | Methyl Pt(IV) derivative |

| 2. Iodoplatination | Addition of the Methyl Pt(IV) species across the acetylene triple bond. | Methyl vinyl Pt(IV) complex |

| 3. Reductive Elimination | C(sp²)–C(sp³) bond formation and release of the final product. | This compound |

Alkyne-Based Stereoselective Iodination Protocols

Beyond direct iodomethylation, other alkyne-based methods provide access to (E)-alkenyl iodides through different mechanistic pathways, offering versatility in synthesis design.

The reaction of alkynes with molecular iodine or other iodine sources can lead to the formation of 1,2-diiodoalkenes. The stereochemical outcome of this addition is typically an anti-addition, proceeding through a cyclic iodonium (B1229267) ion intermediate. mdpi.commasterorganicchemistry.com This intermediate is then attacked by an iodide ion from the opposite face, resulting in the exclusive formation of the (E)-diiodoalkene. mdpi.com Various reagent systems can achieve this transformation, including iodine monochloride with sodium iodide, rsc.org or systems that generate electrophilic iodine in situ, such as using ammonium (B1175870) persulfate or oxone as an oxidant with an iodide salt like KI or NH₄I in water. mdpi.comrsc.org These methods are highly stereospecific and provide a broad range of (E)-diiodoalkenes from various terminal and internal alkynes. mdpi.comrsc.orgacs.org

Table 2: Reagent Systems for (E)-Diiodination of Alkynes

| Reagent System | Oxidant/Activator | Iodine Source | Key Feature |

|---|---|---|---|

| I₂/H₃PO₃ | H₃PO₃ | I₂ | In situ generation of HI can lead to hydroiodination, but double iodination also occurs via anti-addition. mdpi.com |

| (NH₄)₂S₂O₈/I⁻ | (NH₄)₂S₂O₈ | Iodide Salt (e.g., KI) | Oxidation of iodide to I₂ followed by electrophilic anti-addition. mdpi.com |

| Oxone/NH₄I | Oxone (KHSO₅) | NH₄I | Oxidation of I⁻ to I⁺ (HOI), which forms a cyclic iodonium ion, followed by nucleophilic attack by another I⁻. mdpi.com |

| ICl/NaI | - | ICl, NaI | Direct addition leading to the thermodynamic (E)-diiodoalkene at room temperature. rsc.org |

Palladium-Catalyzed Approaches to E-Iodoalkenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant for the synthesis of substituted alkynes and has been adapted for the preparation of E-iodoalkenes. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org While typically used to form a C(sp2)-C(sp) bond, modifications of this reaction can lead to the desired iodoalkene products. libretexts.org For instance, the coupling of terminal alkynes with vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst can be controlled to favor the formation of the desired stereoisomer. wikipedia.org The choice of ligands, such as phosphines, and reaction conditions are crucial in directing the stereochemical outcome. researchgate.net

In some cases, palladium catalysis can be employed in cyclization reactions that generate iodoalkene moieties as part of a more complex ring system. For example, the palladium-catalyzed reaction of certain aryl iodides with carbonyl groups can lead to the formation of tricyclic tertiary alcohols containing an iodo-substituted double bond. beilstein-journals.org

Stereospecific Transformation of Related Alkenyl Halides

The stereospecific transformation of other alkenyl halides, such as (Z)- or (E)-1-bromo-1-propene, presents a viable route to this compound. Metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel, often proceed with retention of the starting alkene's configuration. researchgate.net This principle allows for the synthesis of geometrically pure this compound from a corresponding (E)-bromoalkene.

A notable method involves the reaction of (E/Z)-1-bromopropene with n-butyllithium to generate propynyllithium in situ. researchgate.netacs.org This intermediate can then be trapped with molecular iodine to produce 1-iodopropyne, which can subsequently be reduced to this compound. orgsyn.org While this method primarily targets the alkyne, this compound can be a significant byproduct. orgsyn.org

Furthermore, copper(I)-catalyzed cross-coupling reactions offer a stereospecific route to functionalized alkenes. For example, the coupling of vinylic halides with alcohols, catalyzed by copper(I) iodide and a suitable ligand like trans-N,N'-dimethylcyclohexyldiamine, proceeds stereospecifically, allowing for the synthesis of (E)-vinylic ethers from (E)-vinylic halides. acs.orgnih.gov This demonstrates the potential for copper-catalyzed reactions to transform other (E)-alkenyl halides into this compound through appropriate choice of reagents.

Auxiliary-Mediated and Functional Group Transformations for this compound

The use of chiral auxiliaries can facilitate the stereoselective synthesis of complex molecules containing the this compound unit. For instance, in the synthesis of certain natural products, an asymmetric aldol (B89426) reaction using a chiral auxiliary can establish the stereochemistry of a β-hydroxy group, which is then elaborated to the target molecule. beilstein-journals.org

Functional group transformations are also crucial. A key strategy is the Zweifel olefination, which involves the reaction of an alkenyl tetracoordinate boron complex with an electrophile, such as iodine, to form an alkene with high stereoselectivity. researchgate.netnih.gov This method allows for the conversion of an alkyne into a stereodefined (E)-vinyl iodide. The process typically involves hydroboration of a terminal alkyne to form a vinylborane, which is then treated with a base to form an "ate" complex. Subsequent reaction with iodine leads to the desired this compound.

Optimization of Reaction Conditions and Reagent Systems for Enhanced (E)-Stereoselectivity

Achieving high (E)-stereoselectivity in the synthesis of 1-iodo-1-propene often requires careful optimization of reaction conditions and reagent systems.

The hydroiodination of propyne (B1212725) is a direct route to iodopropenes. While the reaction with one equivalent of HI typically yields 2-iodopropene (B1618665) via Markovnikov addition, modifications can favor the formation of 1-iodo-1-propene. vaia.com The use of in situ-generated HI from a rhodium complex, molecular hydrogen, and iodine has been shown to produce (E)-1-iodo-1-phenyl-1-propene with good yield and high (E)-selectivity. researchgate.net

In the synthesis of 1-iodopropyne, which can be a precursor to this compound, the reaction of propynyllithium with iodine can be optimized. orgsyn.org Careful control of temperature during the addition of n-butyllithium and iodine is critical to minimize the formation of byproducts like (E)-1-iodopropene at this stage. orgsyn.org

For transformations involving other alkenyl halides, the choice of catalyst and ligands is paramount. In palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands can improve the efficiency and selectivity of the coupling. libretexts.org Similarly, in copper-catalyzed cross-couplings, the use of specific diamine ligands can suppress side reactions and favor the desired stereospecific transformation. acs.orgnih.gov

The table below summarizes key findings from various studies on the optimization of reaction conditions for synthesizing iodoalkenes with (E)-stereoselectivity.

| Reaction Type | Catalyst/Reagent System | Substrate | Product | Key Findings | Reference |

| Hydroiodination | [Rh(CO)₂(acac)], PCy₃, I₂, H₂ | 1-Phenyl-1-propyne | (E)-1-Iodo-1-phenyl-1-propene | Good yield (91%) and high E:Z selectivity (89:11). | researchgate.net |

| Halogenation | β-Oxido phosphonium (B103445) ylides, I₂ | Aldehydes | (E)-Iodoalkenes | Predominantly or exclusively E-isomers are formed. | organic-chemistry.org |

| Cross-Coupling | CuI, trans-N,N'-dimethylcyclohexyldiamine | (Z)-1-Iodo-1-decene, Alcohol | (Z)-Vinylic ether | Reaction is stereospecific, confirming that an (E)-halide would yield an (E)-product. | acs.orgnih.gov |

| Olefination | Takai olefination (CrCl₂/CHI₃) | Cyclopropyl aldehyde | (E)-Vinyl iodide | Critical for high E/Z selectivity. | beilstein-journals.org |

| Rearrangement | ZnI₂ | α-Allenols | (E)-3-Iodo-1,3-dienes | Good (E)-diastereoselectivity was achieved. | mdpi.comcsic.es |

Isolation and Purification Techniques for Stereoisomeric Purity

Achieving high stereoisomeric purity of this compound often necessitates effective isolation and purification techniques.

Fractional distillation under reduced pressure is a common method for separating volatile compounds with different boiling points. vulcanchem.com This technique can be employed to separate this compound from its (Z)-isomer and other reaction byproducts.

Chromatography is another powerful purification method. Silica gel column chromatography is frequently used to separate stereoisomers. beilstein-journals.org The choice of eluent system is critical for achieving good separation.

Crystallization can be a highly effective method for obtaining stereoisomerically pure compounds, particularly for solid derivatives. Low-temperature crystallization from a suitable solvent, such as pentane, can be used to purify products like 1-iodopropyne, which can then be converted to the desired alkene. orgsyn.org

In some instances, a combination of these techniques may be required. For example, a crude product might first be subjected to distillation to remove major impurities, followed by chromatography to separate the stereoisomers. orgsyn.org The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). orgsyn.orgresearchgate.net

Electrophilic Reaction Mechanisms with Vinylic Iodides

Vinylic iodides such as this compound can undergo electrophilic addition reactions, although their reactivity is influenced by the electronic properties of the iodine substituent. The mechanisms of these additions often involve characteristic intermediates that dictate the stereochemical outcome of the reaction.

Postulated Cyclic Iodonium Ion Intermediates in Iodination Processes

The addition of iodine to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The generally accepted mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comchadsprep.com In the case of iodination, this intermediate is a cyclic iodonium ion. manac-inc.co.jpmdpi.com The reaction is initiated by the electrophilic attack of the iodine molecule on the alkene's pi bond. chemguide.co.ukdocbrown.info This interaction leads to the formation of a three-membered ring containing the iodine atom, which is positively charged. manac-inc.co.jpyoutube.com

This cyclic iodonium ion is a key intermediate that explains the observed stereochemistry of the addition. organic-chemistry.org The formation of this bridged ion prevents the free rotation that would be possible with an open carbocation intermediate. cureffi.org Consequently, the subsequent nucleophilic attack occurs from the side opposite to the iodine bridge. libretexts.org

Ionic mechanisms for iodine addition typically occur in polar solvents and can be catalyzed by acids. manac-inc.co.jp The process involves the generation of ionic species from the interaction between iodine molecules and the solvent. manac-inc.co.jp One iodine atom adds to the alkene, forming the cyclic iodonium ion, which is then intercepted by a nucleophile. manac-inc.co.jp This nucleophile can be a halide ion, or if the reaction is carried out in a nucleophilic solvent like water, alcohol, or acetic acid, the solvent molecule itself can act as the nucleophile, leading to the formation of iodohydrins or their derivatives. manac-inc.co.jppressbooks.pub

The stability and reactivity of the cyclic iodonium ion can be influenced by the structure of the alkene. In intramolecular reactions, if the alkene contains a suitably positioned nucleophilic group (like a hydroxyl group), this group can attack the iodonium ion, leading to the formation of cyclic ethers, sulfides, or lactones in high yield. manac-inc.co.jp

Anti-Stereospecificity in Halogen and Interhalogen Additions to Alkenes

A hallmark of halogen and interhalogen addition to alkenes is its anti-stereospecificity, meaning the two new halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.org This stereochemical outcome is a direct consequence of the mechanism proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comchadsprep.com

The mechanism can be broken down into two main steps:

Formation of the cyclic halonium ion: The halogen molecule (e.g., Br₂, Cl₂, or I₂) approaches the alkene, and the pi electrons of the double bond attack one of the halogen atoms, while that halogen atom simultaneously bonds back to the other carbon of the double bond. chadsprep.com This forms a three-membered ring intermediate. chadsprep.com

Nucleophilic attack: A halide ion (or another nucleophile present in the reaction mixture) then attacks one of the carbons of the cyclic halonium ion from the back side, in a manner analogous to an SN2 reaction. chadsprep.comlibretexts.org This backside attack forces the opening of the ring and results in the two halogen atoms being on opposite sides of the original double bond, leading to the anti-addition product. libretexts.org

This anti-addition is observed in the halogenation of various alkenes. For instance, the bromination of cyclohexene (B86901) yields exclusively trans-1,2-dibromocyclohexane. masterorganicchemistry.com Similarly, the addition of iodine monochloride (ICl) to Z- and E-2-butene and 1-phenylpropene also proceeds via anti-stereospecific addition. cdnsciencepub.com

The stereospecificity of this reaction provides strong evidence against the formation of a planar carbocation intermediate, as that would allow for rotation and lead to a mixture of syn- and anti-addition products. cureffi.org

Organometallic Reaction Pathways

This compound is a valuable substrate in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. These reactions proceed through a series of well-defined steps involving the metal center, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Oxidative Addition and Reductive Elimination Cycles in Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. nih.gov The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.orgwhiterose.ac.uk

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide, in this case, this compound, to a low-valent palladium(0) complex. whiterose.ac.ukrsc.org In this step, the palladium center inserts itself into the carbon-iodine bond, leading to the formation of a square planar palladium(II) complex. ethz.ch The oxidation state of palladium changes from 0 to +2. This step is common to most cross-coupling reactions. nih.gov

Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation with an organometallic coupling partner (e.g., an organoboron, organozinc, or organotin compound). nih.gov In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this process, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired product with a new carbon-carbon bond. numberanalytics.com This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. whiterose.ac.uknumberanalytics.com Reductive elimination is often the product-releasing step and is crucial for catalyst turnover. numberanalytics.com

The efficiency of each of these steps can be influenced by various factors, including the nature of the ligands, the metal center, and the reaction conditions. numberanalytics.com For instance, the oxidative addition of vinyl iodides to Pd(0) is a key step in reactions like the palladium-catalyzed iodine atom transfer cycloisomerization of (Z)-1-iodo-1,6-dienes. nih.gov

Role of Ligands and Metal Oxidation States in Stereocontrol

Ligands play a pivotal role in controlling the stereochemical outcome of metal-catalyzed cross-coupling reactions. researchgate.net The choice of ligand can influence the reactivity of the catalyst and the stereoselectivity of the reaction. nih.gov For example, in Suzuki-Miyaura couplings of Z-alkenyl halides, the ligand associated with the palladium catalyst is crucial for retaining the Z-olefin geometry in the product. researchgate.net

The steric and electronic properties of the ligands can affect the rates of the individual steps in the catalytic cycle and the stability of the intermediates. numberanalytics.com Bulky and electron-rich phosphine ligands, for instance, can promote the formation of more reactive, coordinatively unsaturated palladium species. whiterose.ac.uk In some cases, the choice of ligand can even reverse the stereoselectivity of a reaction. nih.gov

Mechanisms of E-to-Z Isomerization in Organometallic Intermediates

While many palladium-catalyzed cross-coupling reactions of vinyl halides proceed with retention of stereochemistry, E-to-Z isomerization of the organometallic intermediates can sometimes occur. researchgate.net Understanding the mechanisms of this isomerization is crucial for controlling the stereochemical purity of the final products.

Several potential mechanisms for Pd(II)-catalyzed E/Z isomerization have been proposed:

π-Allylpalladium(II) formation: This pathway involves the formation of a π-allyl intermediate, which can lead to isomerization. nih.govnih.gov

Nucleometallation/β-elimination: This mechanism involves the addition of a nucleophile to the palladium-coordinated alkene, followed by elimination. nih.govnih.gov Recent studies on the E/Z isomerization of unactivated olefins have provided evidence for a monometallic nucleopalladation pathway. nih.govscispace.com

π-Lewis acid activation: This involves the activation of the alkene by the palladium center, leading to a carbocation-like intermediate that can undergo isomerization. nih.govnih.gov

C(alkenyl)–H activation: In some cases, isomerization can occur via the activation of a C-H bond on the alkene, forming an alkenylpalladium(II) species that can then isomerize. nih.gov

The specific mechanism that is operative can depend on the substrate, the catalyst system, and the reaction conditions. For example, in some Suzuki cross-coupling reactions, isomerization of the double bond of vinyl (pseudo)halides has been observed, particularly with substrates containing an electron-withdrawing group conjugated to the double bond. researchgate.net The proposed mechanism involves the formation of a vinylpalladium(II) intermediate that can undergo isomerization before reductive elimination. researchgate.net

Elimination Reactions Yielding Alkene Stereoisomers

The elimination reactions of vinyl halides such as this compound are pivotal in synthetic organic chemistry, particularly for the formation of alkynes. The mechanistic pathways and stereochemical outcomes of these reactions are governed by factors including the substrate's structure, the nature of the base, and the reaction conditions. Unlike their saturated alkyl halide counterparts, the presence of the carbon-carbon double bond in vinyl halides introduces unique mechanistic and stereochemical considerations.

The unimolecular elimination (E1) reaction is characterized by a two-step mechanism. spcmc.ac.in The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step involves the abstraction of a proton from a carbon adjacent to the carbocation by a weak base, leading to the formation of a π-bond. spcmc.ac.inlibretexts.org The rate of an E1 reaction is dependent solely on the concentration of the substrate. masterorganicchemistry.com

For an E1 mechanism to be operative in this compound, the initial step would require the departure of the iodide ion to form a 1-propenyl cation. However, vinylic carbocations, where the positive charge resides on a double-bonded carbon, are known to be highly unstable. libretexts.orgbyjus.com This instability arises from the sp-hybridization of the carbon bearing the positive charge, which is more electronegative than the sp2 or sp3 hybridized carbons of more stable carbocations, and the orthogonal orientation of the empty p-orbital relative to the adjacent π-system, which prevents stabilization by resonance. byjus.commasterorganicchemistry.comstackexchange.com Consequently, the formation of a vinylic carbocation is energetically prohibitive under standard E1 conditions. libretexts.orgwikipedia.org Therefore, the E1 pathway is not considered a viable mechanism for the elimination reactions of this compound and other simple vinyl halides. wikipedia.org

| Leaving Group | A good leaving group is necessary. | Iodide is an excellent leaving group. | While the leaving group is good, the carbocation instability is the overriding factor. wikipedia.org |

Zaitsev's Rule Applicability

Zaitsev's rule is an empirical principle used to predict the regioselectivity of elimination reactions that can yield multiple alkene products. masterorganicchemistry.comlibretexts.org The rule states that the major product will be the more highly substituted, and therefore more thermodynamically stable, alkene. masterorganicchemistry.comlibretexts.orglibretexts.org This rule is generally applicable to E1 reactions and E2 reactions that are not sterically hindered by a bulky base. masterorganicchemistry.comlibretexts.org

In the context of this compound, the typical elimination reaction is a dehydrohalogenation that results in the formation of propyne, an alkyne. wikipedia.orgfiveable.me This reaction does not produce a mixture of constitutional alkene isomers. As Zaitsev's rule governs the regiochemical outcome among possible alkene products, it is not applicable to the standard elimination pathway of this compound which yields an alkyne.

Given the non-viability of the E1 pathway, the elimination of hydrogen iodide from this compound typically proceeds through a bimolecular (E2) mechanism, especially in the presence of a strong base. fiveable.mevaia.com This concerted, single-step mechanism has significant stereochemical requirements that dictate the reaction's outcome. wikipedia.org

A stereoselective reaction is one in which one stereoisomer is formed preferentially over another. While E1 reactions are stereoselective in favoring the more stable (E)-alkene, E2 reactions can also be stereoselective. libretexts.orglibretexts.org A stereospecific reaction is one where the stereochemistry of the starting material determines the stereochemistry of the product without ambiguity. libretexts.orgvaia.com The E2 reaction is a classic example of a stereospecific process. plutusias.com

The stereospecificity of the E2 mechanism is rooted in the requirement for a specific geometric arrangement of the departing proton and leaving group. The transition state is lowest in energy when these two groups are in a periplanar alignment. Of the two possible periplanar arrangements, syn-periplanar and anti-periplanar, the anti configuration is overwhelmingly favored as it allows the molecule to pass through a lower-energy, staggered transition state. libretexts.orgwikipedia.org

In the case of this compound, the hydrogen atom on the adjacent carbon (C2) and the iodine atom on C1 are positioned trans to each other across the double bond. This arrangement corresponds to the required anti geometry for an E2 elimination. Therefore, this compound can readily undergo an anti-elimination with a strong base to form propyne.

Conversely, its diastereomer, (Z)-1-iodo-1-propene, has the hydrogen and iodine atoms in a cis or syn relationship. For this isomer to undergo elimination, it would have to proceed through a higher-energy syn-periplanar transition state. Studies on related vinylic halides have shown that while anti-eliminations are favored, syn-eliminations are possible, though they often occur at a significantly different rate. vaia.com The fact that the (E) and (Z) isomers react via geometrically distinct transition states to yield the same product underscores the stereospecific nature of the E2 elimination in vinylic systems.

| (Z)-1-Iodo-1-propene | cis | syn-periplanar | Less favorable (eclipsed-like) | E2 elimination is possible but may be slower or require more stringent conditions than the (E)-isomer. vaia.com |

Applications of E 1 Iodo 1 Propene in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing (E)-1-Iodo-1-propene

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the construction of complex molecular architectures. This compound serves as a key electrophilic partner in many such reactions, primarily due to the lability of the C–I bond, which generally exhibits higher reactivity compared to C–Br and C–Cl bonds in oxidative addition steps. rsc.orgacs.org

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Heck, Suzuki-Miyaura, Negishi)

Palladium catalysis is a cornerstone of C-C bond formation, and this compound is a competent coupling partner in several named reactions. rsc.orgnobelprize.org These reactions typically proceed with retention of the double bond geometry, making this compound a reliable precursor for the synthesis of (E)-alkenes. harvard.edu

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) complex, transmetalation with an organometallic reagent (in Suzuki-Miyaura and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. harvard.edulibretexts.org

Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type | Ref. |

| Heck | Alkenes | Pd catalyst, Base | Substituted Alkenes | rsc.org |

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Arylated/Vinylated Alkenes | harvard.edu |

| Negishi | Organozinc compounds | Pd or Ni catalyst | Dienes, Arylated Alkenes | nobelprize.orgchemie-brunschwig.ch |

The development of chiral ligands for palladium has enabled highly diastereoselective and enantioselective cross-coupling reactions. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles are well-established for similar substrates. For instance, in the context of the Heck reaction, the use of chiral phosphine (B1218219) ligands like (R)-BINAP can induce asymmetry in the product. libretexts.org Similarly, enantioselective Suzuki-Miyaura couplings using chiral P,P=O ligands have been developed for α-bromo carboxamides, suggesting the potential for asymmetric transformations with vinyl iodides. nih.gov

Zr-catalyzed asymmetric carboalumination (ZACA reaction) followed by Pd-catalyzed Negishi coupling represents a powerful strategy for preparing enantiomerically pure chiral alcohols from terminal alkenes. pnas.org This methodology underscores the potential for creating chiral centers remote from the double bond originating from a vinyl iodide precursor.

The scope of palladium-catalyzed cross-coupling reactions with vinyl iodides like this compound is broad, though not without limitations. researchgate.net Generally, aryl, heterocyclic, and other alkenyl halides are effective coupling partners. researchgate.net The reactivity of the halide coupling partner typically follows the trend I > Br > Cl. rsc.org

Suzuki-Miyaura Reaction: This reaction is highly versatile due to the stability and low toxicity of organoboron reagents. It tolerates a wide array of functional groups. harvard.edu However, reactions involving aryl iodides at lower temperatures can sometimes be surprisingly inefficient compared to their bromide counterparts when using traditional catalysts like [Pd(PPh3)4]. acs.org

Negishi Reaction: The use of organozinc reagents in the Negishi coupling allows for a greater variety of functional groups in both coupling partners compared to more reactive organometallic reagents like organolithiums or Grignards. chemie-brunschwig.ch This method has been successfully used to synthesize regioregular poly(3-alkylthiophene)s, demonstrating its utility with functionalized substrates. nih.gov

Heck Reaction: The Heck reaction is notable for not requiring pre-formed organometallic reagents for the alkene partner. rsc.org It is compatible with numerous functional groups, including esters, nitriles, and aldehydes. uwindsor.ca A limitation is that substrates with β-hydrogens can undergo rapid β-hydride elimination. chemie-brunschwig.ch

Interactive Table: Functional Group Tolerance in Pd-Catalyzed Couplings

| Functional Group | Tolerance | Notes | Ref. |

| Esters, Ethers | High | Generally well-tolerated in Heck, Suzuki, and Negishi reactions. | chemie-brunschwig.chuwindsor.ca |

| Nitriles | High | Tolerated in Heck and Negishi couplings. | researchgate.netuwindsor.ca |

| Aldehydes | Moderate-High | Tolerated in Heck and Negishi couplings. | researchgate.netuwindsor.ca |

| Nitro Groups | High | Tolerated in Heck and Negishi couplings. | researchgate.netuwindsor.ca |

| Free Carboxylic Acids | Low | Often incompatible, leading to failure of the cross-coupling. | researchgate.net |

| Unprotected Phenols/Anilines | Moderate-High | Tolerated in some Negishi couplings. | researchgate.net |

Copper-Catalyzed Carbon-Heteroatom Cross-Couplings (e.g., C-O Linkages)

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-based methods, particularly for forming carbon-heteroatom bonds. The Ullmann condensation, a classical copper-mediated reaction, has seen a modern renaissance with the development of new ligand systems that enable milder reaction conditions. researchgate.net

Recent advancements have demonstrated that copper(I) iodide (CuI), in combination with specific ligands, can catalyze the stereospecific C–O cross-coupling of vinylic halides with alcohols to produce vinylic ethers. nih.govacs.org When this compound or similar (E)-vinyl iodides are used, the reaction proceeds with high stereoselectivity to yield the corresponding (E)-vinylic ether. nih.govacs.org

A study utilizing trans-N,N′-dimethylcyclohexyldiamine as a ligand for CuI found that the coupling of (E)-1-iodo-1-decene with a carbohydrate-derived primary alcohol proceeded stereospecifically. nih.govacs.org The use of isomerically pure (Z)-1-iodo-1-decene in the same system resulted exclusively in the (Z)-vinylic ether, confirming the stereospecific nature of the transformation. nih.govacs.org This method is compatible with a range of functionalized primary and secondary alcohols. nih.govacs.org

A significant challenge in the copper-catalyzed coupling of 1,2-disubstituted vinyl iodides is the formation of competing side products. One major side reaction is the Glaser-type homocoupling of the vinyl iodide, which leads to the formation of a conjugated (E)-enyne. nih.govacs.org This side reaction consumes two equivalents of the vinyl iodide. nih.govacs.org Another potential side reaction, particularly with (Z)-vinyl iodides, is base-promoted anti-elimination to form a terminal alkyne. nih.govacs.org

The choice of ligand is crucial for mitigating these side reactions. While early methods using phenanthroline as a ligand suffered from significant enyne formation, the use of trans-N,N′-dimethylcyclohexyldiamine was found to completely suppress this side pathway in the coupling of (E)-1-iodo-1-decene. nih.gov For the more challenging (Z)-isomers, where elimination is a greater concern, using a higher stoichiometry of the alcohol and catalyst can help to outcompete the elimination side reaction. nih.govacs.org

Interactive Table: Ligand Effects in Cu-Catalyzed C-O Coupling of (E)-1-Iodo-1-decene

| Ligand | Product | Side Product | Observations | Ref. |

| Phenanthroline | (E)-Vinylic Ether | (E)-Enyne | Modest yield of ether, significant enyne formation. | nih.govacs.org |

| N,N-Dimethylglycine | (E)-Vinylic Ether | - | Excellent yield of ether at lower temperature. | nih.govacs.org |

| trans-N,N′-Dimethylcyclohexyldiamine | (E)-Vinylic Ether | - | Enyne formation completely suppressed. | nih.govacs.org |

Catalytic Carbonylative Coupling Reactions

Catalytic carbonylative couplings represent a powerful class of reactions where a carbonyl group (CO) is incorporated into an organic molecule. diva-portal.org this compound and similar vinyl iodides are excellent substrates for these transformations, enabling the synthesis of various carbonyl compounds such as amides, esters, and ketones. uc.ptscielo.br

Palladium-catalyzed aminocarbonylation, in particular, has been effectively applied to vinyl iodides. For instance, the reaction of (E)- and (Z)-1-iodo-1-dodecene with various amines under a carbon monoxide atmosphere successfully yields the corresponding α,β-unsaturated amides. mdpi.comresearchgate.net A key feature of these reactions is the retention of the double bond's stereochemistry, meaning the (E)-isomer of the vinyl iodide leads to the (E)-isomer of the product. mdpi.com This stereospecificity is crucial for controlling the geometry of the final molecule.

These reactions typically proceed via the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium(II) intermediate. This intermediate is then attacked by a nucleophile, such as an amine or alcohol, to furnish the final carbonyl product and regenerate the palladium catalyst. scielo.br The use of various nucleophiles allows for the synthesis of a diverse range of α,β-unsaturated carbonyl derivatives from a single vinyl iodide precursor.

| Vinyl Halide Substrate | Nucleophile | Catalyst System | Product Type | Key Observation | Reference |

|---|---|---|---|---|---|

| (E)-1-Iodo-1-dodecene | Amines (e.g., Glycine methyl ester) | Pd(OAc)2/PPh3 | α,β-Unsaturated Amide | Retention of (E)-stereochemistry. | mdpi.comresearchgate.net |

| Steroidal 17-Iodo-16-enes | Amines, Alcohols | Pd(0)/Phosphine Ligands | α,β-Unsaturated Amides/Esters | High yields for aminocarbonylation. | mdpi.com |

| o-Iodoanilines | Terminal Alkynes, CO | Pd(0)/Ligand | 4-Quinolones | Carbonylative Sonogashira/cyclization cascade. | diva-portal.org |

Strategic Incorporation of this compound as a Stereodefined Building Block

The well-defined geometry of this compound makes it an invaluable synthon for constructing larger molecules where stereochemistry is critical. nih.gov In transition metal-catalyzed cross-coupling reactions, the (E)-configuration of the propene unit is typically preserved, allowing chemists to install this fragment with a high degree of predictability and control.

Construction of Complex Polyunsaturated Architectures

This compound and its derivatives are instrumental in the assembly of polyunsaturated chains and macrocycles, which are common motifs in many natural products. acs.orgresearchgate.net The ability to sequentially couple this building block with other unsaturated fragments provides a powerful strategy for elongating carbon chains while introducing stereodefined double bonds.

A notable example is the use of propene as a linchpin in a concise total synthesis of Piericidin A. acs.org This strategy involves the sequential coupling of two different alkyne fragments to a central propene unit, efficiently creating a complex 1,3,6-triene system. acs.org While not starting from this compound itself, this approach highlights the strategic value of the propenyl unit in building polyene frameworks. In a more direct application, a derivative, (E)-1-iodo-1-selenopropene, was used as a 1,1-dianion equivalent to construct a key allylsilane intermediate, which subsequently formed the tetrahydropyran (B127337) subunit of the marine toxin Polycavernoside A. researchgate.net This demonstrates how the propenyl unit can be elaborated into complex cyclic and acyclic structures.

Synthesis of Conjugated Dienes with Controlled Stereochemistry

One of the most powerful applications of this compound is in the stereoselective synthesis of conjugated dienes. These diene systems are fundamental components of numerous biologically active molecules and are key intermediates in cycloaddition reactions like the Diels-Alder reaction. By coupling this compound with various alkenyl partners, (E,E)- or (E,Z)-1,3-dienes can be synthesized with high stereochemical fidelity.

Several cross-coupling methodologies have been employed for this purpose:

Negishi Coupling: The palladium-catalyzed coupling of (E)-vinyl iodides with organozinc reagents proceeds with retention of configuration, providing a reliable route to stereodefined dienes.

Heck Coupling: The reaction of (E)-vinyl iodides with terminal alkenes can also be controlled to produce conjugated dienes with specific stereochemistry, often favoring the (E,E)-isomer.

Iron-Catalyzed Coupling: A ligand-free, iron-catalyzed cross-coupling between (E)-vinyl iodides and alkenyllithium reagents has been shown to produce (E,E)-conjugated dienes with complete retention of stereochemistry. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst | Typical Product Stereochemistry | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | Alkenyllithium | FeCl3 | (E,E)-diene | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Alkenyllithium | Pd(PPh3)4 | (E,E)-diene | nih.gov |

| Heck Vinylation | Terminal Alkene | Pd(OAc)2 | (E,E)-diene | nih.gov |

Contributions to Natural Product Total Synthesis

The precise stereochemistry and reliable reactivity of this compound and related C3 synthons make them valuable in the complex and demanding field of natural product total synthesis. orgsyn.org The incorporation of small, stereodefined fragments is a cornerstone of convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized pieces. Vinyl iodides are frequently used as such pieces, participating in key bond-forming reactions that construct the carbon skeleton of the target natural product. acs.org

Case Studies Illustrating this compound as a Key Synthon

The strategic importance of the (E)-1-iodo-1-propenyl unit is highlighted in the total synthesis of the lethal marine toxins, Polycavernosides A and B. researchgate.net In this synthesis, a closely related derivative, (E)-1-iodo-1-selenopropene , was employed as a versatile 1,1-dianion equivalent. This key synthon was first prepared via the syn-hydroalumination of a selanyl-1-alkyne followed by an aluminum/iodine exchange, which exclusively afforded the desired (E)-isomer. researchgate.net This building block was then used to assemble a more complex allylsilane, which was a critical precursor for an intramolecular Sakurai cyclization. researchgate.net This cyclization step efficiently established the complex tetrahydropyran core of the natural product, including three new stereocenters, demonstrating how the initial stereochemistry of the iodo-propene derivative guided the formation of a significant portion of the final molecular architecture. researchgate.net

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Vinyl iodides like this compound are attractive substrates for such processes.

A palladium-catalyzed three-component reaction has been developed that utilizes vinyl iodides, internal alkynes, and carbon monoxide (generated from a solid surrogate, Cr(CO)₆) to construct polysubstituted cyclopentenones. acs.org This intermolecular Pauson-Khand-type reaction is regioselective and tolerant of a wide range of functional groups, offering a rapid route to complex five-membered rings. acs.org

Another example is a palladium-catalyzed three-component reaction involving a vinyl iodide, a dihydrosilane, and an alcohol. nih.gov This process efficiently assembles silyl (B83357) ethers of tertiary silanes in a single step, where one Si-H bond forms a C-Si bond with the vinyl iodide and the other is converted into a reactive silyl iodide that is trapped by the alcohol. nih.gov Furthermore, a three-component N-vinylation of azoles with alkynes and an iodine(III) electrophile has been reported, which generates functionalized N-vinylazoles with exclusive trans-selectivity. d-nb.info These examples showcase the potential of this compound to participate in convergent and efficient MCRs to rapidly build molecular complexity.

Ring-Forming Reactions and Cycloadditions (e.g., Diels-Alder precursors)

This compound, while not extensively documented as a direct participant in cycloaddition reactions, holds significant potential as a precursor for the synthesis of complex cyclic and heterocyclic systems. Its utility in this context is primarily projected through its conversion into more elaborate dienes for Diels-Alder reactions or its potential, under specific conditions, to function as a dienophile. The electronic properties conferred by the iodine atom are central to its predicted reactivity in these pericyclic reactions.

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reaction's efficiency is governed by the electronic complementarity of the reactants: typically, an electron-rich diene reacts readily with an electron-poor dienophile. chemistrysteps.comlibretexts.org Halogens, including iodine, are electron-withdrawing groups, which generally increase the reactivity of a dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

While direct examples of this compound in Diels-Alder reactions are not prominent in the literature, the principle of using haloalkenes as dienophiles is well-established. The iodine atom in this compound is anticipated to activate the double bond toward cycloaddition with electron-rich dienes.

Furthermore, this compound can serve as a building block for the synthesis of substituted dienes that can subsequently undergo intramolecular or intermolecular Diels-Alder reactions. The iodo-substituent offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the elaboration of the carbon skeleton to form complex diene structures. These tailored dienes can then be subjected to cycloaddition conditions to generate polycyclic frameworks.

Research into the synthesis of iodinated dienes supports their role as valuable precursors in cycloaddition chemistry. For instance, a method for the zinc-catalyzed synthesis of 3-iodo-1,3-dienes from α-allenols has been reported, highlighting that iododienes are recognized as precursors for Diels-Alder reactions. mdpi.com In a related context, the synthesis of (E)-1-iodo-1,3-butadiene has been achieved through the metal-halogen exchange of (1E,3E)-1,4-diiodo-1,3-butadiene, demonstrating the feasibility of preparing simple iodinated dienes that are primed for cycloaddition. anu.edu.au

Beyond the Diels-Alder reaction, the double bond in this compound could potentially participate in other types of pericyclic reactions, such as [3+2] dipolar cycloadditions. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. wikipedia.org The electronic nature of the substituents on the dipolarophile is crucial for the success and regioselectivity of the reaction. The electron-withdrawing character of the iodine atom in this compound could make it a suitable partner for reaction with various 1,3-dipoles.

The following table summarizes the potential and analogous applications of iodo-substituted alkenes in cycloaddition reactions, providing a framework for the prospective use of this compound.

| Reaction Type | Role of Iodo-Alkene | Reactant Partner | Product Type | Supporting Evidence/Analogy |

| Diels-Alder | Dienophile | Electron-rich diene | Substituted cyclohexene (B86901) | General principle of haloalkenes as dienophiles due to the electron-withdrawing nature of halogens. organic-chemistry.org |

| Diels-Alder | Diene Precursor | Dienophile | Substituted cyclohexene | This compound can be functionalized via cross-coupling to form a complex diene, which then undergoes cycloaddition. Iododienes are known precursors for Diels-Alder reactions. mdpi.comanu.edu.au |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle | The electron-withdrawing iodine atom can activate the alkene for reaction with a 1,3-dipole. wikipedia.org |

While specific, detailed research findings on the direct application of this compound in these ring-forming reactions are yet to be broadly published, its structural features and the established reactivity of analogous compounds strongly suggest its potential as a versatile tool in advanced organic synthesis for the construction of cyclic molecules.

Spectroscopic and Advanced Analytical Characterization of E 1 Iodo 1 Propene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is particularly powerful for the analysis of (E)-1-Iodo-1-propene as it allows for the direct observation of all non-equivalent protons and their interactions. The spectrum provides three key pieces of information: chemical shift (δ), integration, and spin-spin coupling (multiplicity). hw.ac.uk

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons (H₃), the vinylic proton adjacent to the methyl group (H₂), and the vinylic proton attached to the iodinated carbon (H₁).

Detailed Research Findings: The stereochemical assignment of the double bond is unequivocally determined by the coupling constant (J) between the two vinylic protons (H₁ and H₂). For a trans or (E) configuration, the dihedral angle of ~180° results in a large coupling constant, typically in the range of 12-18 Hz. Conversely, the corresponding cis or (Z) isomer would exhibit a much smaller coupling constant (6-12 Hz).

The signal for H₁ is expected to appear as a doublet of quartets due to coupling with H₂ (trans coupling) and the three methyl protons (H₃) (allylic coupling). The signal for H₂ will be a doublet of quartets, coupling to H₁ (trans coupling) and the methyl protons (H₃) (vicinal coupling). The methyl protons (H₃) will appear as a doublet, coupling with the adjacent vinylic proton H₂. The integration of these signals would yield a ratio of 1:1:3, corresponding to H₁, H₂, and H₃, respectively, which is used for purity assessment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₁ (-CH=CHI) | 6.0 - 6.5 | Doublet of Quartets (dq) | ³J(H₁-H₂) = 14-15 Hz (trans); ⁴J(H₁-H₃) = ~1.5 Hz (allylic) |

| H₂ (CH₃-CH=) | 6.5 - 7.0 | Doublet of Quartets (dq) | ³J(H₂-H₁) = 14-15 Hz (trans); ³J(H₂-H₃) = 6-7 Hz (vicinal) |

| H₃ (CH₃-) | 1.8 - 2.0 | Doublet (d) | ³J(H₃-H₂) = 6-7 Hz (vicinal) |

Carbon-13 NMR provides information on the carbon framework of a molecule. pressbooks.pub For this compound, three distinct signals are expected, corresponding to the three non-equivalent carbon atoms in the structure. Standard ¹³C NMR spectra are typically broadband decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. docbrown.info

Detailed Research Findings: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

C1 (CHI): This carbon is bonded to a highly electronegative iodine atom. Due to the "heavy atom effect," the resonance for this carbon is shifted significantly upfield (to a lower ppm value) compared to a typical vinylic carbon.

C2 (CH₃-CH=): This vinylic carbon is deshielded and will appear at a characteristic downfield position for an sp²-hybridized carbon. docbrown.info

C3 (CH₃-): The methyl carbon is an sp³-hybridized carbon and will appear at the most upfield position in the spectrum.

The presence of exactly three signals confirms the simple three-carbon structure of the propene backbone.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Hybridization | Rationale |

| C1 (-CHI) | 75 - 85 | sp² | Vinylic carbon attached to iodine (heavy atom shielding effect). |

| C2 (CH₃-CH=) | 140 - 150 | sp² | Vinylic carbon adjacent to the methyl group. |

| C3 (CH₃-) | 20 - 30 | sp³ | Methyl group carbon. |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and is used to identify the functional groups present. nih.govresearchgate.net The selection rules for IR (requiring a change in dipole moment) and Raman (requiring a change in polarizability) are complementary, and together they provide a comprehensive vibrational profile of the molecule.

Detailed Research Findings: The key vibrational modes for this compound include C-H, C=C, and C-I bond stretches and bends.

C-H Stretching: The vinylic (=C-H) stretching vibrations appear at a higher frequency (>3000 cm⁻¹) than the aliphatic (C-H) stretches of the methyl group (<3000 cm⁻¹).

C=C Stretching: The carbon-carbon double bond stretch gives a characteristic signal in the 1600-1650 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibration for the (E)-disubstituted alkene is strong and characteristic, typically appearing around 960-970 cm⁻¹. This band is often used to confirm the trans stereochemistry.

C-I Stretching: The carbon-iodine bond stretch is found at a much lower frequency, typically in the 500-600 cm⁻¹ range in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) | Notes |

| Vinylic C-H Stretch | 3010 - 3050 | IR, Raman | Characteristic of sp² C-H bonds. |

| Alkyl C-H Stretch | 2850 - 2960 | IR, Raman | Characteristic of sp³ C-H bonds in the methyl group. |

| C=C Stretch | 1600 - 1650 | IR, Raman | Indicates the presence of a carbon-carbon double bond. |

| C-H Out-of-Plane Bend | 960 - 970 | IR (strong) | Diagnostic for (E)-disubstituted alkenes. |

| C-I Stretch | 500 - 600 | IR, Raman | Located in the fingerprint region. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then break apart into smaller, charged fragments. uni-saarland.de

Detailed Research Findings: The molecular ion peak for this compound (C₃H₅I) would be observed at an m/z value corresponding to its molecular weight, which is approximately 168 g/mol . Since iodine has only one stable isotope (¹²⁷I), the molecular ion peak will be a single distinct peak, unlike compounds containing chlorine or bromine. docbrown.info

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. youtube.com The C-I bond is the weakest bond in the molecule and is expected to cleave readily.

Loss of Iodine: The most prominent fragmentation pathway is often the loss of an iodine radical (•I) to form the stable allyl cation ([C₃H₅]⁺) at m/z 41. This peak is frequently the base peak (the most intense peak) in the spectrum.

Loss of Methyl Group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃), giving a fragment ion [C₂H₂I]⁺ at m/z 153.

Propene Ion: A fragment corresponding to the propene radical cation [C₃H₆]⁺• may also be observed at m/z 42. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 168 | Molecular Ion (M⁺•) | [C₃H₅I]⁺• | Corresponds to the molecular weight of the compound. |

| 153 | [M - CH₃]⁺ | [C₂H₂I]⁺ | Result of losing a methyl radical. |

| 41 | [M - I]⁺ | [C₃H₅]⁺ | Allyl cation, often the base peak due to its high stability. |

| 127 | Iodine Ion | [I]⁺ | Represents the iodine atom itself. |

X-ray Crystallography of Solid-State Derivatives (if applicable for single crystals)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself.

However, this technique is invaluable for the structural confirmation of solid derivatives synthesized from this compound. If a reaction involving the vinyl iodide yields a crystalline product, a single-crystal X-ray diffraction analysis of that product can unambiguously determine its structure. This, in turn, can confirm the (E)-stereochemistry of the starting material, assuming the reaction mechanism does not affect the configuration of the double bond. For example, in the development of new coupling reactions, X-ray crystallography of the resulting boronic ester or other solid products has been used to confirm the retention of the vinyl iodide's original stereochemistry. rsc.org This makes it a powerful, albeit indirect, tool for the characterization of non-crystalline precursors like this compound.

Computational Chemistry and Theoretical Studies on E 1 Iodo 1 Propene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting and understanding the behavior of (E)-1-iodo-1-propene at a molecular level. rsdjournal.org These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic wavefunction. northwestern.edu This information can be used to determine a wide range of properties, including molecular structure, energy, and the distribution of electrons. northwestern.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method for investigating the properties of chemical systems. github.iomdpi.com DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. github.iomdpi.com This approach is computationally less expensive than many other high-level methods while still providing accurate results, making it a popular choice for studying organic molecules. github.iomdpi.com

DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths and angles. Furthermore, DFT is employed to calculate the molecule's stability and electronic properties. The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP are commonly used for organic molecules and have been shown to provide accurate results for a variety of compounds. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. uni-muenchen.dejuniperpublishers.com This method provides insights into the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization. juniperpublishers.comuba.ar

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. schoolwires.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, providing a detailed, step-by-step description of how a reaction proceeds. uou.ac.in

Energetic Profiles of Stereoisomerization Pathways

This compound can potentially isomerize to its (Z)-isomer. nist.govnih.gov Computational methods can be used to model the energetic profile of this stereoisomerization. This involves locating the transition state structure connecting the (E) and (Z) isomers and calculating the activation energy barrier for the process.

The mechanism of such an isomerization could involve rotation around the C=C double bond, which typically has a high energy barrier, or it could proceed through other pathways, such as a radical mechanism or an addition-elimination sequence under certain conditions. Theoretical calculations can help to distinguish between possible mechanisms by comparing their calculated activation energies. For example, a radical mechanism might be initiated by the homolytic cleavage of the C-I bond. researchgate.net

Solvent Effects on Reactivity and Selectivity

Reactions are often carried out in a solvent, which can have a significant impact on reactivity and selectivity. upertis.ac.id Computational models can account for the effects of a solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by representing the solvent as a continuous medium with a specific dielectric constant. rtil.it The latter approach, known as a polarizable continuum model (PCM), is a common and efficient way to study solvent effects. nih.govresearchgate.net

For this compound, theoretical studies could investigate how solvent polarity influences the rates and outcomes of its reactions. For instance, in a nucleophilic substitution reaction, a polar solvent might stabilize charged intermediates or transition states, thereby increasing the reaction rate. uou.ac.in Computational analysis of solvent effects can help in understanding and predicting how the choice of solvent can be used to control the selectivity of a reaction involving this compound. nih.gov

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms in a molecule and the non-covalent forces that govern its interactions with other molecules are fundamental to its chemical and physical properties. For this compound, computational chemistry offers a powerful lens through which to examine these characteristics.

The structure of this compound features a carbon-carbon double bond, which restricts rotation, and a rotatable methyl group. The primary conformational flexibility arises from the rotation around the C-C single bond. Theoretical calculations, such as those based on semi-empirical methods like MOPAC (Molecular Orbital Package), can provide data on the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which define its shape.

While specific, in-depth computational studies on the complete potential energy surface of this compound are not extensively available in the literature, data from computational databases provide a snapshot of its ground-state geometry. For instance, the heat of formation for this compound has been calculated, offering a measure of its thermodynamic stability.

| Parameter | Value |

|---|---|

| C=C Bond Length | ~1.33 Å |

| C-C Single Bond Length | ~1.49 Å |

| C-I Bond Length | ~2.10 Å |

| C-C-I Bond Angle | ~122.4° |

| H-C=C Dihedral Angle | 180.0° |

The rotation of the methyl group relative to the vinyl iodide backbone represents the main conformational freedom. The energy barrier for this rotation in similar substituted propenes is typically low, on the order of a few kcal/mol. acs.org In the case of this compound, the rotation of the methyl group would lead to different staggered and eclipsed conformations. By analogy with other haloalkanes, the rotational barrier is influenced by a combination of steric hindrance and electronic effects like hyperconjugation. vaia.compsu.edu A detailed potential energy surface scan would be required to precisely quantify these barriers and identify all local energy minima and transition states.

The iodine atom in this compound plays a crucial role in its intermolecular interactions. Halogen atoms, particularly heavier ones like iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. wikipedia.org This arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, termed a "σ-hole," on the outermost portion of the halogen atom, opposite to the C-I bond. wikipedia.org

This electrophilic region can interact favorably with nucleophilic species such as lone pairs on oxygen or nitrogen atoms, or with π-electron systems. researchgate.netmdpi.com The strength of this interaction increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. mdpi.com Therefore, this compound is expected to form halogen bonds with a variety of Lewis basic molecules. These interactions can be significant in the solid state, influencing crystal packing, and in solution, affecting solubility and reactivity.

Predictive Modeling for Novel Reactivity and Synthetic Design

Computational chemistry is increasingly used not only to understand existing chemical phenomena but also to predict new ones, thereby guiding the design of novel synthetic routes and functional molecules.

The reactivity of this compound is centered around the C=C double bond and the C-I bond. The double bond can undergo electrophilic addition reactions, while the carbon-iodine bond is susceptible to a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.comacs.org

Predictive modeling can be employed to explore these potential reactions. For instance, Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. up.ac.za This can help in predicting the feasibility of a proposed reaction and in understanding the factors that control its selectivity (chemo-, regio-, and stereoselectivity).

A practical example of the type of reactivity that can be modeled is the copper(I)-catalyzed cross-coupling of vinyl iodides with alcohols to form vinylic ethers. A study on the reaction of (E)-1-iodo-1-decene, a structurally similar compound, demonstrated the feasibility of such transformations. acs.org Computational modeling of this type of reaction with this compound could help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to maximize the yield of the desired product and minimize side reactions. acs.org

| Reaction Type | Modeling Application | Predicted Outcome |

|---|---|---|

| Electrophilic Addition to C=C | Calculation of carbocation intermediate stability | Prediction of regioselectivity (Markovnikov vs. anti-Markovnikov) |

| Suzuki Cross-Coupling | Modeling of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) | Prediction of reaction efficiency and stereochemical retention |

| Heck Reaction | Analysis of the transition state for migratory insertion | Prediction of regioselectivity and E/Z selectivity of the product |

| Halogen Bonding Catalysis | Modeling the interaction of the σ-hole with a substrate | Design of catalysts that utilize this compound as a halogen bond donor |

Furthermore, the rise of machine learning in chemistry offers new avenues for predictive modeling. beilstein-journals.orgsesjournal.com By training models on large datasets of known reactions, it is possible to predict the outcomes of new reactions, including the optimal conditions. beilstein-journals.orgsesjournal.com While a specific model for this compound may not exist, global models for reaction prediction could potentially be used to suggest plausible reaction partners and conditions for this compound. beilstein-journals.org This data-driven approach, combined with physics-based computational models, represents the future of rational synthetic design.

Retrosynthetic Analysis and Strategic Disconnections for E 1 Iodo 1 Propene Containing Targets

Retrosynthetic Approaches to Vinylic Iodides

Vinylic iodides are valuable intermediates in organic synthesis, primarily due to their role in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgacs.org The retrosynthetic analysis of a target molecule containing a vinylic iodide, such as (E)-1-iodo-1-propene, often involves disconnecting the carbon-iodine bond. This leads to a vinyl cation or a related synthon, which can be conceptually formed from an alkyne.

Key retrosynthetic strategies for accessing vinylic iodides include:

Hydroiodation of Alkynes: A primary disconnection strategy involves the addition of hydrogen iodide (HI) across a triple bond. For this compound, the logical precursor is propyne (B1212725). The regioselectivity of this addition is crucial, and various methods have been developed to control it. organic-chemistry.org

Halogen Exchange: Another common approach is the Finkelstein-type halide exchange, where a more readily available vinyl bromide or chloride is converted to the corresponding iodide. organic-chemistry.orgthieme-connect.com This is a powerful tactic when the stereochemistry of the double bond is already established.

Iodination of Vinyl Organometallics: Vinyl organometallics, such as vinylstannanes or vinylboranes, can be disconnected to a vinyl anion synthon and an electrophilic iodine source. This approach offers excellent control over stereochemistry.

From Aldehydes and Ketones: The Takai olefination provides a method to generate (E)-vinyl iodides from aldehydes. beilstein-journals.org This disconnection is particularly useful for introducing the iodo-alkene moiety with high stereoselectivity.

A summary of common retrosynthetic disconnections for vinylic iodides is presented in the table below.

| Disconnection Strategy | Precursor | Key Transformation |

| Hydrohalogenation | Alkyne | Addition of HI |

| Halogen Exchange | Vinyl Bromide/Chloride | Finkelstein Reaction |

| Iodination of Organometallics | Vinyl Stannane/Borane | Electrophilic Iodination |

| Olefination | Aldehyde | Takai Olefination |

Strategic Planning for Stereospecific Carbon-Carbon Bond Formations

The (E)-configuration of the double bond in this compound is a critical stereochemical feature that must be preserved or installed with high fidelity during a synthetic sequence. The carbon-iodine bond is weaker than other carbon-halogen bonds, making vinyl iodides highly reactive in cross-coupling reactions. wikipedia.org Strategic planning for carbon-carbon bond formation must therefore prioritize stereospecificity.

Common stereospecific cross-coupling reactions involving this compound include:

Suzuki Coupling: This palladium-catalyzed reaction couples the vinyl iodide with an organoboron reagent. The reaction is known for its high stereoretention.

Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the vinyl iodide with an organotin compound. It is also highly stereospecific. acs.org

Sonogashira Coupling: This coupling of a terminal alkyne with a vinyl iodide, catalyzed by palladium and copper, proceeds with retention of the alkene geometry. beilstein-journals.orgresearchgate.net

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with the vinyl iodide, offering excellent stereoselectivity. organic-chemistry.orgacs.org

The choice of coupling partner and reaction conditions is critical for achieving the desired stereochemical outcome. For instance, the Negishi coupling using N-methylimidazole as an additive has been shown to provide high yields and complete stereoretention in the coupling of alkenyl halides. organic-chemistry.org

The following table summarizes key stereospecific C-C bond-forming reactions with this compound.

| Reaction | Coupling Partner | Catalyst System | Key Feature |

| Suzuki Coupling | Organoboron Reagent | Palladium | High Stereoretention |

| Stille Coupling | Organotin Reagent | Palladium | High Stereospecificity |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Retention of Geometry |

| Negishi Coupling | Organozinc Reagent | Palladium/Nickel | Excellent Stereoselectivity |

Convergent Synthesis Design Incorporating this compound Synthons

Convergent synthesis is a strategy that involves preparing complex molecules by synthesizing separate fragments and then coupling them together near the end of the synthesis. sit.edu.cnacs.org This approach is often more efficient than a linear synthesis, where the main carbon chain is built step-by-step. sit.edu.cn The this compound synthon is an ideal component for convergent strategies due to its ability to participate in highly reliable and stereospecific cross-coupling reactions.

In a convergent design, the target molecule is disconnected into several key fragments, one of which is or can be derived from this compound. For example, in the synthesis of a complex natural product, a large portion of the molecule can be synthesized with a terminal alkyne, while another significant fragment is prepared as a vinyl iodide like this compound. A late-stage Sonogashira coupling can then unite these two fragments. thieme-connect.comresearchgate.net

The advantages of using this compound synthons in convergent syntheses include:

Flexibility: This approach allows for the modification of individual fragments before the coupling step, facilitating the synthesis of analogues.